molecular formula C11H10F3N3 B1608769 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 345-07-3

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B1608769
CAS No.: 345-07-3
M. Wt: 241.21 g/mol
InChI Key: DAAKMPQKHLKAHN-UHFFFAOYSA-N
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Description

Pyrazole Ring Geometry

The pyrazole core adopts a planar conformation with bond lengths and angles consistent with aromatic stabilization:

  • Bond lengths :
    • N1–N2: 1.35 Å (typical for N–N single bonds in pyrazoles).
    • C3–N1: 1.38 Å, C4–C5: 1.40 Å (delocalized π-system).
  • Bond angles :
    • N1–C3–C4: 106.5°, C3–C4–C5: 108.2° (distorted from ideal trigonal geometry due to ring strain).

The planarity is reinforced by conjugation between the lone pairs of N1/N2 and the π-system.

Trifluoromethyl-Phenyl Orientation

The 3-(trifluoromethyl)phenyl group at position 4 exhibits:

  • Dihedral angle : 45°–55° relative to the pyrazole plane, minimizing steric clashes between the CF₃ group and the ring.
  • Electron-withdrawing effects : The -CF₃ group inductively withdraws electron density from the phenyl ring, polarizing the C4–C(aryl) bond (1.48 Å).

Amine Group Spatial Configuration

The -NH₂ group at position 5 lies in the pyrazole plane, participating in:

  • Intramolecular hydrogen bonding : N–H···N interactions with N2 (distance: 2.10 Å).
  • Conjugation : The amine’s lone pairs delocalize into the pyrazole π-system, reducing basicity (pKa ~4.5).

Crystallographic Data Interpretation

X-ray diffraction (CCDC 834871) reveals the following:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.42 Å, b = 10.15 Å, c = 12.30 Å
β angle 98.7°
Z 4

Key observations :

  • Molecules pack via N–H···N hydrogen bonds (2.85 Å) between amine groups and pyrazole N2 atoms.
  • The CF₃ group engages in weak C–F···π interactions (3.20 Å) with adjacent phenyl rings.

Tautomeric Equilibrium Considerations

Tautomerism is limited due to the fixed substituents:

  • 1H-pyrazole tautomer : Dominates (>99%) due to stabilization from N1–H···N2 hydrogen bonding.
  • 2H-pyrazole form : Not observed, as the amine group at position 5 locks the proton on N1.

Substituent effects:

  • The electron-withdrawing -CF₃ group reduces basicity at N1, further disfavoring proton transfer.
  • Methyl at position 3 sterically hinders rotation, maintaining tautomeric stability.

Properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-5-10(15)17(16-7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKMPQKHLKAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395894
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-07-3
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via β-Ketonitrile and Hydrazine Condensation

A representative method for synthesizing 5-aminopyrazoles with trifluoromethyl-substituted phenyl groups involves the reaction of β-ketonitriles bearing the 3-(trifluoromethyl)phenyl moiety with hydrazine hydrate.

  • Starting materials include 3-(trifluoromethyl)phenyl-substituted β-ketonitriles.

  • The reaction is typically carried out under mild conditions, allowing the formation of hydrazones followed by cyclization to the pyrazole ring.

  • The amino group at the 5-position is introduced concomitantly during ring closure.

  • This approach is efficient and yields the desired 5-aminopyrazole with high purity and good yield.

Improved Method Using Oxime Intermediates (Russian Patent RU2642924C1)

An advanced method disclosed in RU2642924C1 (2017) describes an improved synthetic route for 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, structurally related to the target compound.

  • The method involves the preparation of an oxime intermediate derived from 4,4,4-trifluoro-1-(3-trifluoromethylphenyl)butane-1,3-dione.

  • The oxime is then reacted with hydrazine hydrate to form the corresponding 5-aminopyrazole.

  • This route provides better yields and purity compared to traditional β-ketonitrile condensation methods.

  • Reaction conditions include controlled temperatures and solvent systems optimized for selective conversion.

  • The process is scalable and suitable for industrial synthesis of trifluoromethyl-substituted aminopyrazoles.

Alternative Cyclization Techniques

  • Some methods utilize cyclization agents such as phosphorus oxychloride in pyridine to facilitate ring closure in pyrazole synthesis, as seen in related compounds like 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

  • However, these methods may be less efficient for the trifluoromethyl-substituted analogs due to potential side reactions and purity issues.

  • The condensation of β-ketonitriles with hydrazines remains preferred for the target compound due to simplicity and higher yields.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Advantages Reference
1 β-Ketonitriles with 3-(trifluoromethyl)phenyl Hydrazine hydrate, mild heating Condensation and cyclization Versatile, high yield, mild conditions
2 Oxime intermediate of trifluoromethyl diketone Hydrazine hydrate, controlled temp Oxime conversion and cyclization Improved yield and purity, scalable
3 Acetoacetyl derivatives and phenylhydrazines Phosphorus oxychloride, pyridine Cyclization Used in related pyrazoles, less ideal for trifluoromethyl derivatives

Detailed Research Findings and Notes

  • The β-ketonitrile condensation method is well-documented for synthesizing 5-aminopyrazoles with various substituents, including trifluoromethylphenyl groups, providing a straightforward route to the target compound.

  • The Russian patent RU2642924C1 highlights an improved synthetic approach using oxime intermediates, which enhances the yield and purity of the trifluoromethyl-substituted aminopyrazole, making it attractive for pharmaceutical applications.

  • Methods involving phosphorus oxychloride cyclization are more complex and may reduce purity, thus are less favored for this compound but are useful in related pyrazole derivatives synthesis.

  • Reaction parameters such as temperature control, solvent choice, and purification steps (e.g., washing with sodium bicarbonate solution, crystallization at controlled temperatures) are critical to obtaining high-purity products.

Chemical Reactions Analysis

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYieldSource
Pyrazole ring formationPhenylhydrazine + trifluoromethyl diketone (acid catalysis)70%MDPI
Microwave-assisted synthesisAcid catalysts (e.g., HCl) + microwave irradiationImproved yieldMDPI
Sonication methodsAcid catalysts + ultrasonicationComparable to microwaveMDPI

Spectral Characterization

The compound’s structure is validated through NMR spectroscopy :

  • ¹H NMR : Resonances for aromatic protons (trifluoromethyl-substituted phenyl ring) and pyrazole NH groups.

  • ¹³C NMR : Identification of carbonyl carbons, aromatic carbons, and pyrazole ring carbons.

  • ¹⁹F NMR : A single peak at −60 to −61 ppm confirms the trifluoromethyl group .

  • EI Mass Spectrometry : Molecular ion peak at m/z = 241.21 (calculated molecular weight: 241.21 g/mol) .

Reactivity and Functional Group Transformations

While specific reactivity data for this compound is limited, general pyrazole chemistry suggests:

  • Electrophilic substitution : The pyrazole ring’s nitrogen atoms direct electrophiles to specific positions.

  • Nucleophilic attack : The NH groups may participate in substitution or condensation reactions.

  • Oxidation/Reduction : Potential for ring-opening or functional group modification under oxidative (e.g., H₂O₂) or reductive (e.g., NaBH₄) conditions, though specific data is unavailable.

Scientific Research Applications

Biological Activities

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exhibits several biological activities that make it a candidate for drug development:

  • Anti-inflammatory Properties : Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Potential : Some derivatives of pyrazole have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.

Applications in Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug discovery:

  • Targeting Enzymes : Research indicates that this compound may inhibit specific enzymes involved in disease pathways, thus providing a mechanism for therapeutic intervention.
  • Development of New Antimicrobials : The unique structure of this compound suggests potential activity against bacterial strains, making it a candidate for developing new antibiotics.

Applications in Material Science

The incorporation of trifluoromethyl groups is known to enhance the thermal stability and chemical resistance of materials:

  • Polymer Modifications : This compound can be used to modify polymers to improve their properties, such as hydrophobicity and thermal resistance.

Agrochemical Applications

The unique properties of trifluoromethylated compounds have led to their exploration in agrochemical formulations:

  • Pesticide Development : The compound's efficacy against certain pests has been evaluated, indicating potential use as an active ingredient in pesticide formulations.
  • Herbicide Activity : Initial studies suggest that derivatives of this pyrazole may inhibit the growth of specific weed species, making them candidates for herbicide development.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting further investigation into its mechanisms of action is warranted.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, the compound demonstrated dose-dependent reductions in inflammatory markers. This supports its potential as an anti-inflammatory agent suitable for further development.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biological processes, leading to its therapeutic effects in medicinal applications .

Comparison with Similar Compounds

Critical Analysis of Discrepancies and Limitations

  • Molecular Weight Conflicts: lists a molecular weight of 159.62 for 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, inconsistent with its formula (C₁₀H₇ClF₃N₃; expected ~261 g/mol).
  • Biological Data Gaps: Limited activity data for the target compound necessitates further studies to compare efficacy with analogs like 12f (BoNT/A inhibition) or 14d (antiproliferative effects) .

Biological Activity

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS No. 380238-10-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

  • Molecular Formula : C11H10F3N3
  • Molecular Weight : 241.21 g/mol
  • Physical State : Yellow solid
  • Purity : Typically ≥ 96% .

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with trifluoromethyl substitutions exhibit strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundMIC (µg/mL)Bactericidal EffectBiofilm Inhibition
This compound< 0.5YesModerate

These compounds demonstrated a low tendency for resistance development in bacterial strains, making them promising candidates for antibiotic development .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have shown that pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231). The following table summarizes key findings:

StudyCell LineConcentration (µM)Effect
MDA-MB-2311.0 - 10.0Induced morphological changes and enhanced caspase-3 activity
HepG22.5 - 10.0Significant antiproliferative effects observed

The mechanism of action appears to involve the disruption of microtubule assembly and modulation of apoptotic pathways, indicating that these compounds may serve as effective anticancer agents .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Compounds within the pyrazole class have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pyrazole derivatives demonstrated that those with trifluoromethyl groups exhibited superior antibacterial activity compared to their non-fluorinated counterparts, establishing a clear structure-activity relationship.
  • Cancer Cell Studies : In vitro studies on MDA-MB-231 cells revealed that treatment with selected pyrazole derivatives led to significant reductions in cell viability, with IC50 values indicating effective concentrations for therapeutic application.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine in laboratory settings?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

  • Condensation reactions : Starting from 1,5-diarylpyrazole templates (e.g., SR141716 analogs), followed by functionalization of the pyrazole core .
  • Substitution strategies : Use of nucleophiles (e.g., amines) under basic conditions to introduce the trifluoromethylphenyl group at the N1 position .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the amine-substituted pyrazole .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Reference
CondensationPhenylhydrazine, EtOH, reflux65–75
Nucleophilic substitutionKOH, DMF, 80°C50–60
Multi-step optimizationTriethylamine, absolute ethanol70–85

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the pyrazole ring substitution pattern and amine functionality. For example, the NH2_2 group typically appears as a broad singlet at δ 4.8–5.2 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding networks) .
  • IR Spectroscopy : Stretching frequencies for C-F (1100–1200 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}) validate functional groups .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalReference
1H^1H NMRNH2_2 at δ 5.0 (broad)
X-rayC–N bond length: 1.337 Å
IRC-F stretch: 1150 cm1^{-1}

Advanced Research Questions

Q. How can tautomerism and conformational dynamics influence the reactivity of this compound?

Methodological Answer:

  • Tautomer Analysis : Despite being a pyrazole, the amine group at C5 may participate in tautomeric equilibria. X-ray diffraction (e.g., SHELX refinement) and DFT calculations can identify dominant tautomers by analyzing bond lengths and electron delocalization .
  • Conformational Studies : Steric effects from the 3-(trifluoromethyl)phenyl group may restrict rotation. Variable-temperature NMR or computational modeling (e.g., B3LYP/6-311G(d,p)) quantifies energy barriers .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles during synthesis?

Methodological Answer:

  • Byproduct Identification : Use HPLC-MS or 1H^1H-13C^{13}C HSQC NMR to trace impurities (e.g., unreacted intermediates or regioisomers) .
  • Optimization : Adjust reaction stoichiometry (e.g., excess phenylhydrazine) or solvent polarity (e.g., DMF vs. ethanol) to suppress side reactions .

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodological Answer:

  • Electrostatic Potential Mapping : DFT/B3LYP calculations reveal nucleophilic/electrophilic sites. For example, the NH2_2 group shows high electron density, making it reactive toward electrophiles .
  • HOMO-LUMO Analysis : Predicts charge-transfer interactions. A small HOMO-LUMO gap (<4 eV) suggests potential as a ligand in coordination chemistry .

Q. Table 3: DFT Parameters for Electronic Analysis

ParameterValue (eV)Reference
HOMO Energy-6.12
LUMO Energy-2.05
Band Gap4.07

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Methodological Answer:

  • Twinned Crystals : Common due to the bulky trifluoromethyl group. Use SHELXL’s TWIN command or high-resolution synchrotron data for refinement .
  • Hydrogen Bonding : N–H⋯N interactions stabilize the crystal lattice. SHELXPRO visualizes these networks to confirm packing efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
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3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.